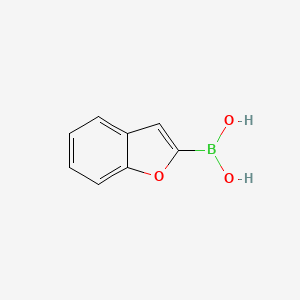

Ácido benzofurano-2-borónico

Descripción general

Descripción

El ácido benzofuran-2-ilborónico es un compuesto orgánico que pertenece a la clase de derivados de benzofurano. Se caracteriza por la presencia de un grupo ácido borónico unido al anillo de benzofurano. Este compuesto ha generado un interés significativo debido a sus versátiles aplicaciones en síntesis orgánica, química medicinal y ciencia de los materiales.

Aplicaciones Científicas De Investigación

El ácido benzofuran-2-ilborónico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido benzofuran-2-ilborónico implica su capacidad para formar complejos estables con varios objetivos moleculares. En las reacciones de acoplamiento cruzado de Suzuki-Miyaura, el grupo ácido borónico interactúa con los catalizadores de paladio para facilitar la formación de enlaces carbono-carbono. Esta interacción es crucial para la síntesis de moléculas orgánicas complejas .

Compuestos similares:

- Ácido 2-benzofuranborónico

- Ácido benzo[b]furan-2-borónico

- Ácido 2-benzofurilborónico

Comparación: El ácido benzofuran-2-ilborónico destaca por su reactividad única y estabilidad en diversas reacciones químicas. En comparación con otros compuestos similares, ofrece mayores rendimientos y una mayor eficiencia en las reacciones de acoplamiento cruzado, lo que lo convierte en una opción preferida en la síntesis orgánica .

Análisis Bioquímico

Biochemical Properties

Benzofuran-2-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where benzofuran-2-boronic acid can inhibit proteases by binding to their active sites . Additionally, it can interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

Benzofuran-2-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by inhibiting specific enzymes and proteins involved in these processes. For example, benzofuran-2-boronic acid has been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . This inhibition can affect cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses.

Molecular Mechanism

The molecular mechanism of benzofuran-2-boronic acid involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, benzofuran-2-boronic acid can inhibit proteases by binding to their active sites, preventing substrate cleavage . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzofuran-2-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture and oxygen. Long-term studies have shown that benzofuran-2-boronic acid can have lasting effects on cellular function, including sustained inhibition of proteasome activity and changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of benzofuran-2-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, benzofuran-2-boronic acid can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

Benzofuran-2-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways in pharmacological studies.

Transport and Distribution

The transport and distribution of benzofuran-2-boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, benzofuran-2-boronic acid can bind to specific proteins and accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

Benzofuran-2-boronic acid’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido benzofuran-2-ilborónico normalmente implica la reacción de 2-bromobenzofurano con borato de triisopropilo en presencia de una base como n-butil-litio. La reacción se lleva a cabo en una atmósfera inerte, a menudo a bajas temperaturas (-78°C), seguida de un calentamiento gradual hasta temperatura ambiente. El producto resultante se purifica luego mediante técnicas estándar como la recristalización o la cromatografía .

Métodos de producción industrial: La producción industrial del ácido benzofuran-2-ilborónico sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para minimizar los subproductos y mejorar la eficiencia del proceso .

Tipos de reacciones:

Oxidación: El ácido benzofuran-2-ilborónico puede sufrir reacciones de oxidación para formar derivados del ácido benzofuran-2-ilborónico.

Reducción: Las reacciones de reducción pueden convertir el ácido benzofuran-2-ilborónico en varias formas reducidas, dependiendo de los reactivos utilizados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de benzofurano, que son intermedios valiosos en la síntesis de productos farmacéuticos y agroquímicos .

Comparación Con Compuestos Similares

- 2-Benzofuranboronic acid

- Benzo[b]furan-2-boronic acid

- 2-Benzofurylboronic acid

Comparison: Benzofuran-2-ylboronic acid stands out due to its unique reactivity and stability in various chemical reactions. Compared to other similar compounds, it offers higher yields and greater efficiency in cross-coupling reactions, making it a preferred choice in organic synthesis .

Propiedades

IUPAC Name |

1-benzofuran-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRRNTJIHGOMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2O1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379937 | |

| Record name | Benzofuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-24-2 | |

| Record name | Benzofuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Benzofuran-2-boronic acid utilized in synthesizing caged calcium compounds?

A2: Benzofuran-2-boronic acid plays a crucial role as a building block in synthesizing novel calcium chelators with two-photon absorption properties. [] Through Suzuki–Miyaura coupling reactions, it can be incorporated into molecules like ethylene glycol tetraacetic acid (EGTA) derivatives. These modified EGTA molecules, such as NPBF-EGTA, exhibit high two-photon absorption in the near-infrared region, enabling their use in photo-uncaging reactions for controlled calcium release in biological systems. []

Q2: Can you elaborate on the selectivity of Benzofuran-2-boronic acid towards different types of amines?

A3: Research indicates that Benzofuran-2-boronic acid displays selectivity towards tertiary amines, including triethylamine (TEA), in the palladium-catalyzed dimerization reaction. [] While other amines might participate in the reaction, tertiary amines demonstrate a significantly more pronounced fluorescence enhancement, making the assay particularly sensitive to this class of amines. []

Q3: What analytical techniques are commonly employed in studying Benzofuran-2-boronic acid and its derivatives?

A4: Fluorescence spectroscopy is a key technique used to monitor the reaction of Benzofuran-2-boronic acid with amines in the presence of a palladium catalyst. [] The increase in fluorescence intensity directly correlates with the amine concentration, enabling quantitative analysis. Additionally, techniques like Suzuki–Miyaura coupling reactions, often coupled with chromatographic and spectroscopic methods, are crucial for synthesizing and characterizing Benzofuran-2-boronic acid derivatives like the caged calcium compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

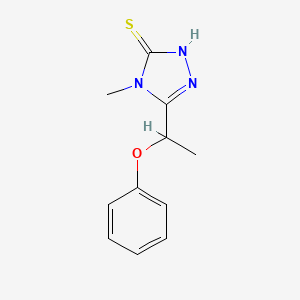

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)